2,2-Di(2-hexynyl)malonic acid
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Overview
Description
2,2-Di(2-hexynyl)malonic acid is a chemical compound with the molecular formula C15H20O4. It is a derivative of malonic acid, where two hexynyl groups are attached to the central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(2-hexynyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 2-hexynyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
the general principles of malonic acid derivative synthesis, such as the use of alkyl halides and bases, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Di(2-hexynyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds in the hexynyl groups to double or single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Alkyl halides and bases such as sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives may have biological activity and could be explored for potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2-Di(2-hexynyl)malonic acid is not well-studied. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in metabolic processes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound, with a simpler structure and broader applications in organic synthesis.
Diethyl malonate: A common ester derivative of malonic acid used in various synthetic applications.
2-Hexynyl malonic acid: A related compound with a single hexynyl group attached to the malonic acid moiety.
Uniqueness
2,2-Di(2-hexynyl)malonic acid is unique due to the presence of two hexynyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
7498-83-1 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2,2-bis(hex-2-ynyl)propanedioic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-7-9-11-15(13(16)17,14(18)19)12-10-8-6-4-2/h3-6,11-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
NQNDBLWCHODXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCC(CC#CCCC)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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